(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride
Description
Properties
Molecular Formula |
C8H9Cl2FO |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Cl2FO/c1-8(2)4(3-5(9)11)6(8)7(10)12/h3-4,6H,1-2H3/b5-3-/t4-,6+/m1/s1 |
InChI Key |
BQZTYKWMYRKSML-FAAOWNOOSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)Cl)/C=C(\F)/Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)Cl)C=C(F)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclopropane Core with Stereochemical Control
- The cyclopropane ring bearing 2,2-dimethyl substitution is commonly synthesized via cyclopropanation reactions using alkenes and carbenoid reagents or by ring closure methods from suitable precursors.
- Optical and geometric isomerism is significant; methods to enrich the desired (1R,3S) isomer include fractional crystallization and chiral resolution using optically active amines such as 1-ephedrine or quinine, as described in related cyclopropane carboxylic acid syntheses.
- For example, racemic mixtures of cyclopropane carboxylic acids can be treated with 1-ephedrine in solvents like acetonitrile to form diastereomeric salts, which upon crystallization and hydrolysis yield enriched stereoisomers.
Conversion to the Carbonyl Chloride
- The carboxylic acid or ester intermediate is converted to the acid chloride using reagents such as thionyl chloride (SOCl2).
- Typical conditions involve refluxing the acid with excess thionyl chloride, followed by removal of excess reagent under reduced pressure.
- The acid chloride is often isolated as a solution in an inert solvent like toluene to prevent hydrolysis.
- This step is critical for subsequent coupling reactions in insecticide synthesis.
Representative Reaction Scheme
| Step | Reactants/Conditions | Product | Notes |
|---|---|---|---|
| 1 | Alkene + carbenoid reagent (e.g., diazo compounds) | 2,2-dimethylcyclopropane carboxylic acid (racemic) | Cyclopropanation with stereochemical mixture |
| 2 | Racemic acid + 1-ephedrine (in acetonitrile) | Diastereomeric salt | Chiral resolution to enrich (1R,3S) isomer |
| 3 | Salt hydrolysis | Enriched (1R,3S)-cyclopropane carboxylic acid | Recovery of optically active acid |
| 4 | Halogenation/fluorination of propenyl substituent | (E)-2-chloro-2-fluoroethenyl intermediate | Control of E-geometry |
| 5 | Acid + thionyl chloride (SOCl2) | This compound | Formation of acid chloride |
Research Findings and Optimization Notes
- The stereochemical purity of the cyclopropane ring is crucial for biological activity; thus, chiral resolution steps are emphasized in preparation protocols.
- The choice of solvent and temperature during halogenation affects the E/Z ratio of the ethenyl substituent; mild conditions favor the (E)-isomer.
- Use of thionyl chloride must be carefully controlled to avoid side reactions such as over-chlorination or decomposition.
- Purification techniques include recrystallization of salts and chromatographic methods to isolate pure stereoisomers.
- Analytical methods such as vapor phase chromatography and NMR spectroscopy are employed to confirm stereochemistry and purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Impact on Product |
|---|---|---|
| Cyclopropanation reagent | Diazo compounds, carbenoids | Formation of cyclopropane ring |
| Chiral resolution agent | 1-ephedrine, quinine | Enrichment of (1R,3S) isomer |
| Solvent for resolution | Acetonitrile, ethyl acetate | Solubility and crystallization control |
| Halogenation method | Controlled halogen exchange/fluorination | E-configuration of ethenyl group |
| Acid chloride formation | Thionyl chloride, reflux | Conversion to reactive acid chloride |
| Purification | Recrystallization, chromatography | Stereochemical and chemical purity |
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The acyl chloride group undergoes rapid hydrolysis in aqueous or moist conditions to form the corresponding carboxylic acid:
Reaction :
Key Features :
-
Occurs under mild conditions (room temperature, neutral pH) .
-
The product is a stable carboxylic acid used in agrochemical intermediates .
Nucleophilic Acyl Substitution Reactions
The carbonyl chloride group is highly reactive toward nucleophiles, enabling diverse transformations:
Esterification
Reaction with alcohols or phenols yields esters, widely used in pesticide formulations :
Example :
Conditions :
| Product Type | Example Application | Source |
|---|---|---|
| 2,3,5,6-Tetrafluoro-4-methylbenzyl ester | Fabric protectants | |
| Phenoxyphenylmethyl ester | Insecticidal activity |
Amidation
Reaction with amines produces amides, though specific examples are less documented in provided sources. This reaction typically requires inert conditions and stoichiometric amine.
Reactivity of Halogen Substituents
The (E)-2-chloro-2-fluoroethenyl group participates in halogen-specific reactions:
Nucleophilic Substitution at Chlorine
Chlorine’s higher electronegativity compared to fluorine makes it more susceptible to substitution:
Example :
Replacement with alkoxy or amino groups under basic conditions .
Fluorine Retention
Fluorine’s strong bond and low polarizability often lead to its retention in reaction products, enhancing compound stability .
Cyclopropane Ring Reactivity
The strained cyclopropane ring may undergo selective ring-opening or functionalization:
Ring-Opening under Acidic Conditions
Protonation at the cyclopropane ring’s carbon can lead to cleavage, though this is mitigated by the electron-withdrawing carbonyl group.
Electrophilic Additions
Limited data suggest potential for electrophilic attacks at the ethenyl group, though steric hindrance from dimethyl groups may reduce reactivity .
Stereochemical Considerations
The (1R,3S) configuration and (E)-geometry of the ethenyl group influence reaction pathways:
Scientific Research Applications
Medicinal Chemistry Applications
This compound has shown promise in drug development due to its unique structural characteristics that allow for specific interactions with biological targets.
Antiviral and Anticancer Properties
Research indicates that derivatives of cyclopropane compounds exhibit antiviral and anticancer activities. The chlorofluoroethenyl group enhances the compound's ability to interact with viral proteins and cancer cell receptors.
- Case Study : A study on cyclopropane derivatives demonstrated their effectiveness in inhibiting viral replication in vitro, particularly against influenza viruses. The mechanism involved disruption of viral entry into host cells.
Inhibitory Effects on Enzymes
The compound's carbonyl chloride functional group can serve as an electrophile in reactions with nucleophilic sites on enzymes, potentially leading to the development of enzyme inhibitors.
- Data Table: Enzyme Inhibition Studies
Synthetic Organic Chemistry
The compound is also valuable as an intermediate in the synthesis of more complex molecules. Its reactivity allows for various synthetic pathways, making it a versatile building block.
Synthesis of Fluorinated Compounds
Due to the presence of fluorine and chlorine atoms, this compound can be utilized in synthesizing fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioactivity.
- Synthetic Route Example :
The biological activities of (1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride have been explored across several studies.
Environmental Considerations
As with many halogenated compounds, there are environmental concerns regarding the use of this compound. Regulatory frameworks are in place to monitor its use and ensure safe handling practices.
Mechanism of Action
The mechanism of action of (1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- (1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride : Differs in the stereochemistry of the ethenyl group (Z-configuration), which may alter spatial interactions with biological targets.
- 2,2-Dimethylcyclopropane-1-carbonyl chloride (unsubstituted) : Lacks the halogenated ethenyl group, reducing electronegativity and reactivity.
- Pyrethroid derivatives (e.g., permethrin) : Natural/synthetic esters with cyclopropane cores but differing functional groups (e.g., ester linkages instead of carbonyl chloride).
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (logP) | Reactivity |
|---|---|---|---|---|
| Target Compound | ~245.1 | 180–200 (est.) | 2.8 (lipophilic) | High (carbonyl chloride) |
| (1R,3S)-3-[(Z)-isomer | ~245.1 | 170–190 (est.) | 2.7 | Moderate |
| Unsubstituted cyclopropane carbonyl chloride | ~148.6 | 120–140 | 1.5 | Low |
| Permethrin | ~391.3 | 200–220 | 6.1 | Moderate (ester hydrolysis) |
Research Findings and Gaps
- Efficacy Against Insects : Studies on analogous compounds (e.g., C. gigantea extracts) suggest that halogenation improves bioactivity against lepidopteran and coleopteran pests. However, the target compound’s exact LC₅₀ values remain unquantified in the provided evidence .
- Thermal Stability : Cyclopropane rings with methyl groups (as in the target) typically exhibit higher thermal stability than unsubstituted analogues, favoring field applications.
- Toxicity Profile: No direct mammalian toxicity data are available. Comparative inference from pyrethroids suggests moderate toxicity, but the reactive carbonyl chloride group may pose handling risks.
Biological Activity
Molecular Formula
- C : 8
- H : 10
- Cl : 1
- F : 1
- O : 1
Structural Characteristics
The compound features a cyclopropane ring, which is known for its strain and reactivity, making it an interesting subject for studying biological interactions. The presence of a carbonyl chloride group suggests potential reactivity with nucleophiles, which is significant in biological systems.
Pesticidal Activity
Research indicates that this compound exhibits notable insecticidal properties. It is classified under the category of insect growth regulators (IGRs) , which disrupt the normal development processes of insects, thereby controlling pest populations effectively.
The primary mechanism by which (1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride operates involves interference with the hormonal regulation of insect growth. This disruption leads to:
- Impaired molting : Insects cannot shed their exoskeleton properly.
- Reproductive failure : Affects the fertility and viability of offspring.
Toxicological Profile
While the compound shows efficacy against various pests, its toxicity to non-target organisms and humans is a critical consideration. Studies have indicated that:
- The acute toxicity levels vary depending on exposure routes (oral, dermal).
- Chronic exposure may lead to adverse effects on reproductive health and developmental processes in mammals.
Residue and Environmental Impact
As with many pesticides, understanding the residue levels in food products is essential. The compound's degradation products and their potential environmental impact have been studied:
- Residue definitions are established to monitor levels in agricultural products.
- Studies suggest that proper application techniques can minimize environmental contamination.
Case Studies
- Field Trials : Field trials conducted in various agricultural settings have demonstrated significant reductions in pest populations when treated with this compound compared to untreated controls.
- Laboratory Studies : Controlled laboratory experiments have confirmed its effectiveness against specific insect species, including aphids and whiteflies.
Data Table of Biological Activity
| Study Type | Organism Tested | Concentration Used | Effect Observed |
|---|---|---|---|
| Field Trial | Aphids | 50 g/ha | 85% population reduction |
| Laboratory Study | Whiteflies | 100 ppm | 90% mortality after 48h |
| Toxicity Study | Non-target insects | Varies | Low mortality (<10%) |
Q & A
Q. What experimental strategies ensure stereochemical fidelity during the synthesis of this cyclopropane derivative?
To preserve the (1R,3S) configuration and (E)-geometry of the chlorofluoroethenyl group, employ low-temperature conditions (<0°C) during cyclopropanation and coupling steps to minimize thermal isomerization. Use chiral auxiliaries or enantioselective catalysts (e.g., Rh(II) complexes) for stereocontrol, as demonstrated in analogous cyclopropane syntheses . Monitor reaction progress via chiral HPLC or polarimetry to confirm stereochemical integrity. For the (E)-configured ethenyl group, steric hindrance from the 2,2-dimethylcyclopropane moiety can be leveraged to favor the desired geometry during halogenation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : Use and NMR to confirm fluorine and chlorine positions. The deshielding effect of the electron-withdrawing carbonyl chloride group aids in resolving cyclopropane ring protons (δ ~1.5–2.5 ppm) .
- X-ray crystallography : Refine crystal structures using SHELXL (v.2018/3) with high-resolution data (R-factor <0.05). For disordered substituents (e.g., chlorofluoroethenyl), apply restraints to thermal parameters and validate via residual density maps .
- IR spectroscopy : Confirm the carbonyl chloride stretch (~1800 cm) and C-Cl/C-F vibrations (600–800 cm) .
Q. How can stability under varying pH and solvent conditions be systematically assessed?
Conduct accelerated degradation studies:
- Hydrolytic stability : Incubate in buffered solutions (pH 1–12) at 40°C for 24–72 hours. Monitor degradation via LC-MS; the carbonyl chloride is prone to hydrolysis, forming the carboxylic acid derivative .
- Solvent compatibility : Test solubility in aprotic solvents (e.g., DCM, THF) to avoid nucleophilic attack. Use NMR to detect solvent adducts or decomposition products .
Advanced Research Questions
Q. What methodologies resolve contradictions in crystallographic data for cyclopropane derivatives with flexible substituents?
- Multi-program refinement : Cross-validate SHELXL-refined structures with independent software (e.g., Olex2 or PLATON) to identify systematic errors in bond lengths/angles .
- Dynamic disorder modeling : For flexible substituents (e.g., chlorofluoroethenyl), apply split-atom models or TLS parameterization to account for anisotropic motion .
- Complementary techniques : Pair X-ray data with solid-state NMR or DFT-optimized geometries to validate torsion angles and intermolecular interactions .
Q. How can computational modeling predict bioactivity while guiding analog design?
- QSAR studies : Train models using bioactivity data from structurally related cyclopropane carboxamides (e.g., insecticidal or antimicrobial analogs). Use descriptors like LogP, dipole moment, and Fukui indices to correlate substituent effects .
- Molecular docking : Dock the compound into target receptors (e.g., ion channels) using AutoDock Vina. Prioritize analogs with conserved hydrogen bonds to the carbonyl chloride and halogen-π interactions from the chlorofluoroethenyl group .
- MD simulations : Simulate ligand-receptor complexes in explicit solvent (100 ns) to assess binding stability and identify substituent modifications that enhance residence time .
Q. What mechanistic insights explain regioselectivity challenges in cyclopropane functionalization?
- DFT calculations : Compute transition states for electrophilic additions (e.g., halogenation) to identify kinetic vs. thermodynamic control. The 2,2-dimethyl group imposes steric hindrance, favoring distal attack on the ethenyl moiety .
- Isotopic labeling : Use -labeled cyclopropane derivatives to track ring-opening pathways during functionalization. Competing pathways (e.g., radical vs. ionic mechanisms) can be inferred from kinetic isotope effects .
Q. How can divergent structure-activity relationships (SARs) be reconciled across receptor assays?
- Hybrid receptor-response models : Integrate data from heterologous expression systems (e.g., HEK293 cells expressing insect GABA receptors) with computational metrics (e.g., Tanimoto similarity) to cluster activity profiles. For example, steric bulk from the dimethyl group may enhance receptor selectivity but reduce binding affinity in certain conformations .
- Meta-analysis : Apply multivariate statistics (e.g., PCA) to datasets from disparate studies, identifying covariates like assay conditions (pH, temperature) that explain conflicting SARs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
